molecular formula C23H29NO3 B5048773 2-(4-cyclohexylphenoxy)-N-[2-(2-methylphenoxy)ethyl]acetamide

2-(4-cyclohexylphenoxy)-N-[2-(2-methylphenoxy)ethyl]acetamide

Cat. No.: B5048773
M. Wt: 367.5 g/mol
InChI Key: GESWIBPAFGSKCW-UHFFFAOYSA-N
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Description

2-(4-cyclohexylphenoxy)-N-[2-(2-methylphenoxy)ethyl]acetamide is an organic compound with a complex structure that includes both cyclohexyl and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyclohexylphenoxy)-N-[2-(2-methylphenoxy)ethyl]acetamide typically involves multiple steps:

    Formation of 4-cyclohexylphenol: This can be achieved through the hydrogenation of 4-phenylphenol using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas.

    Etherification: The 4-cyclohexylphenol is then reacted with 2-chloroethyl acetate in the presence of a base like potassium carbonate (K2CO3) to form 2-(4-cyclohexylphenoxy)ethyl acetate.

    Amidation: The final step involves the reaction of 2-(4-cyclohexylphenoxy)ethyl acetate with 2-(2-methylphenoxy)ethylamine under acidic or basic conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for monitoring and adjusting parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the phenoxy groups. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4), particularly targeting the amide group.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy groups, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in ethanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones depending on the specific site of oxidation.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-cyclohexylphenoxy)-N-[2-(2-methylphenoxy)ethyl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its structure allows it to interact with various proteins and enzymes, making it a useful tool in biochemical assays.

Medicine

Potential applications in medicine include the development of new pharmaceuticals. The compound’s ability to interact with biological targets suggests it could be a lead compound for drug discovery, particularly in the treatment of diseases where modulation of specific proteins is beneficial.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-(4-cyclohexylphenoxy)-N-[2-(2-methylphenoxy)ethyl]acetamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-cyclohexylphenoxy)ethanol
  • 2-(2-methylphenoxy)ethylamine
  • N-(2-phenoxyethyl)acetamide

Uniqueness

Compared to these similar compounds, 2-(4-cyclohexylphenoxy)-N-[2-(2-methylphenoxy)ethyl]acetamide is unique due to the presence of both cyclohexyl and phenoxy groups, which confer distinct chemical properties. This dual functionality allows for a broader range of interactions and applications, making it a versatile compound in scientific research.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various fields, driving innovation and discovery.

Properties

IUPAC Name

2-(4-cyclohexylphenoxy)-N-[2-(2-methylphenoxy)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO3/c1-18-7-5-6-10-22(18)26-16-15-24-23(25)17-27-21-13-11-20(12-14-21)19-8-3-2-4-9-19/h5-7,10-14,19H,2-4,8-9,15-17H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESWIBPAFGSKCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCNC(=O)COC2=CC=C(C=C2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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